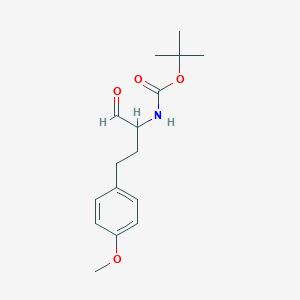![molecular formula C15H17NO B13347900 4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)
4'-Isopropoxy-[1,1'-biphenyl]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Isopropoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an isopropoxy group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The amine group is attached to the second position of the biphenyl structure
Vorbereitungsmethoden
The synthesis of 4’-Isopropoxy-[1,1’-biphenyl]-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxy-2-methylphenol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to yield the desired compound . Another method involves the protection of hydroxyl groups, followed by bromine substitution, etherification, and deprotection steps to finally prepare the product . These methods are designed to be efficient and cost-effective, making them suitable for industrial production.
Analyse Chemischer Reaktionen
4’-Isopropoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenated compounds and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
4’-Isopropoxy-[1,1’-biphenyl]-2-amine has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn the field of medicine, it is being explored for its antibacterial properties, particularly against multidrug-resistant pathogens . Additionally, it is used in the industry for the production of various chemical intermediates and as a reagent in organic synthesis .
Wirkmechanismus
The mechanism of action of 4’-Isopropoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to bind to phosphatidylglycerol and cardiolipin in bacterial membranes, leading to cytoplasmic membrane damage and dissipation of proton motive force . This results in the accumulation of intracellular ATP and increased bacterial outer membrane permeability, enhancing the compound’s antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
4’-Isopropoxy-[1,1’-biphenyl]-2-amine can be compared with other similar compounds, such as (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid and 2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl . These compounds share structural similarities but differ in their functional groups and specific applications. For example, (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid is used in cross-coupling reactions, while 2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl is used as a ligand in various chemical reactions. The unique isopropoxy and amine groups in 4’-Isopropoxy-[1,1’-biphenyl]-2-amine contribute to its distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C15H17NO |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
2-(4-propan-2-yloxyphenyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-11(2)17-13-9-7-12(8-10-13)14-5-3-4-6-15(14)16/h3-11H,16H2,1-2H3 |
InChI-Schlüssel |
HKHWDDLGDHTWGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


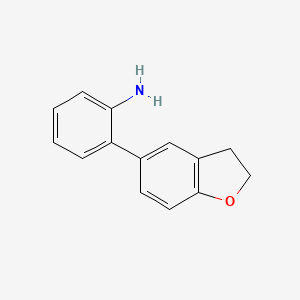

![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)

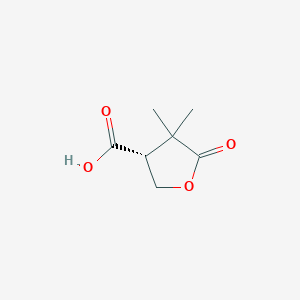
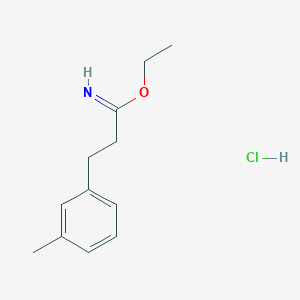
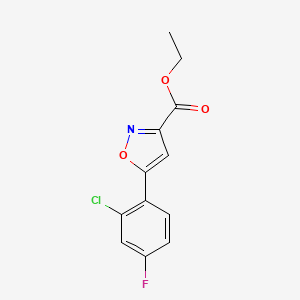

![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)

![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
